N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Description
N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group on the benzoyl moiety and a substituted phenyl ring with methoxy and 2-oxopyrrolidin-1-yl substituents.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-16-11-12(8-9-15(16)24-10-4-7-17(24)25)23-18(26)13-5-2-3-6-14(13)19(20,21)22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGHVWOAUOCHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of benzamides. Its unique structural features, including a trifluoromethyl group and a pyrrolidinone moiety, suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 425.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological processes. Preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis, making it a candidate for further investigation in cancer therapy.
Biological Activity Overview
-
Anticancer Activity :
- Research indicates that benzamide derivatives can exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Studies have indicated that derivatives of benzamide compounds exhibit potent anticancer properties. The structural modifications, including the incorporation of the pyrrolidine moiety, enhance the activity against various cancer cell lines. For example, certain benzamide derivatives have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells .
- Neurological Disorders
- Antimicrobial Properties
- Enzyme Inhibition
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using benzamide derivatives. |
| Study B | Neurological Effects | Showed modulation of serotonin receptors leading to antidepressant-like effects in animal models. |
| Study C | Antimicrobial Efficacy | Reported effective inhibition of bacterial growth against resistant strains using modified benzamide structures. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s core benzamide scaffold is shared with several derivatives in the evidence, but its unique substituents differentiate it:
- Trifluoromethyl group : Common in bioactive molecules (e.g., Examples 53 in , compounds in ) for improved pharmacokinetics .
- 3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl group: The pyrrolidinone ring may act as a hydrogen-bond acceptor, similar to pyrazolo[3,4-d]pyrimidine in or triazolopyridine in .
Comparative Analysis of Analogous Benzamide Derivatives
Functional Implications of Substituent Variations
Preparation Methods
Synthesis of the Pyrrolidinone Substituent
The 2-oxopyrrolidin-1-yl group is introduced via nucleophilic substitution or cyclization reactions. A common method involves reacting 4-amino-3-methoxyphenol with γ-butyrolactam under basic conditions:
$$
\text{4-Amino-3-methoxyphenol} + \gamma\text{-Butyrolactam} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Methoxy-4-(2-oxopyrrolidin-1-yl)aniline}
$$
Conditions :
Alternative Route: Reductive Amination
An alternative approach utilizes reductive amination of 3-methoxy-4-nitroaniline with pyrrolidin-2-one :
- Nitration : Introduce a nitro group to 3-methoxyaniline.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) to form the amine intermediate.
- Cyclization : Reaction with γ-butyrolactam under acidic conditions.
Preparation of 2-(Trifluoromethyl)benzoyl Chloride
The carboxylic acid precursor is activated for amide coupling:
$$
\text{2-(Trifluoromethyl)benzoic acid} \xrightarrow{\text{SOCl}_2 \text{ or Oxalyl chloride}} \text{2-(Trifluoromethyl)benzoyl chloride}
$$
Conditions :
- Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride
- Solvent: Dichloromethane (DCM)
- Temperature: Reflux (40–60°C), 2–4 hours
- Yield: >90%
Amide Bond Formation Strategies
Direct Coupling Using Carbodiimide Reagents
The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) :
$$
\begin{align}
\text{3-Methoxy-4-(2-oxopyrrolidin-1-yl)aniline} &+ \text{2-(Trifluoromethyl)benzoyl chloride} \
&\xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Target Compound}
\end{align}
$$
Conditions :
HATU-Mediated Coupling
For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is used:
$$
\text{Reaction efficiency: } \text{HATU} > \text{EDCl/HOBt} \quad (\text{Yield: 85–92%})
$$
Optimized Protocol :
Solid-Phase Synthesis
Recent patents describe solid-phase methods using Wang resin -bound intermediates:
- Immobilize 2-(trifluoromethyl)benzoic acid on Wang resin.
- Activate with N,N'-diisopropylcarbodiimide (DIC).
- Couple with 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline.
- Cleave with trifluoroacetic acid (TFA).
Advantages :
Comparative Analysis of Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| EDCl/HOBt | EDCl, HOBt, DIPEA | DMF | 12–18 | 65–80 | 90–95 |
| HATU | HATU, DIPEA | DMF | 4–6 | 85–92 | 95–98 |
| Solid-Phase | DIC, Wang resin, TFA | DCM | 24 | 70–78 | 85–90 |
Purification and Characterization
Workup Procedures
Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12–7.45 (m, 4H, Ar-H), 7.20 (d, 1H, J = 8.4 Hz), 6.85 (s, 1H), 3.82 (s, 3H, OCH₃), 3.50–3.20 (m, 4H, pyrrolidinone), 2.40–2.10 (m, 2H).
- HRMS : m/z [M+H]⁺ calc. for C₂₀H₁₈F₃N₂O₃: 415.1274; found: 415.1278.
Challenges and Optimizations
Side Reactions
Q & A
Q. Assay Conditions :
- Kinetic Studies : Use fluorescence polarization (FP) with ATP-competitive probes (e.g., Tracer 236) to measure IC₅₀ .
- Cellular Validation : Test in HEK293T cells transfected with target kinases, monitoring phosphorylation via Western blot .
Negative Controls : Include a non-fluorinated analog to isolate the -CF₃ contribution to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
